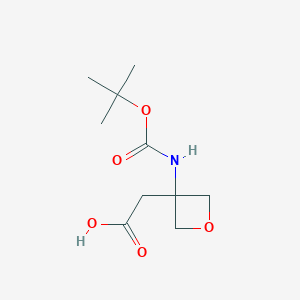

2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid

Description

Properties

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(4-7(12)13)5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZJYPJBCJFSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703907 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]oxetan-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221715-78-1 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]oxetan-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid: An In-depth Technical Guide

Introduction: The Significance of Oxetane-Containing Amino Acids in Modern Drug Discovery

Small, strained heterocyclic scaffolds have emerged as powerful tools in medicinal chemistry, offering unique three-dimensional diversity and improved physicochemical properties. Among these, the oxetane ring has garnered significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups, often leading to enhanced metabolic stability, aqueous solubility, and cell permeability of drug candidates. The incorporation of an amino acid moiety onto the oxetane scaffold, particularly at the 3-position, generates a novel class of constrained amino acids with significant potential in the design of peptidomimetics, protease inhibitors, and other therapeutics.

This in-depth technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid, a key building block for the introduction of the 3-amino-3-carboxymethyl oxetane motif. We will delve into the strategic considerations behind each synthetic step, providing detailed experimental protocols and explaining the causality behind the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic intermediate.

A Strategic Four-Step Synthesis

The synthesis of 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid is efficiently achieved through a four-step sequence, commencing with the commercially available oxetan-3-one. This pathway is designed for reliability and scalability, employing well-established and high-yielding chemical transformations.

Caption: Overall synthetic workflow for the target molecule.

Step 1: Horner-Wadsworth-Emmons Olefination of Oxetan-3-one

The initial step involves the creation of an exocyclic double bond on the oxetane ring, setting the stage for the crucial conjugate addition. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation, offering significant advantages over the classical Wittig reaction.

The Causality Behind the Choice: HWE vs. Wittig

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the Wittig reaction.[1][2] This enhanced nucleophilicity allows for a smoother reaction with the somewhat sterically hindered oxetan-3-one. Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification.[1] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction can often be challenging to separate from the desired product. The HWE reaction generally provides excellent E-selectivity for the resulting alkene, which is a key consideration in many olefination reactions.[3]

Experimental Protocol: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the solvent.

-

Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the stirred suspension.[4] Allow the mixture to stir at 0 °C for 30 minutes to generate the phosphonate anion.

-

Add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate as a clear oil.

Step 2: Aza-Michael Addition for Introduction of the Amino Moiety

With the α,β-unsaturated ester in hand, the next critical step is the introduction of the amino group at the 3-position of the oxetane ring via an aza-Michael addition.[5][6] Direct addition of ammonia can be challenging due to its volatility and potential for side reactions. A more controlled and reliable approach involves the use of a suitable ammonia surrogate, such as benzylamine. The benzyl group can be readily removed in a subsequent step.

The Strategic Use of Benzylamine

Benzylamine serves as an excellent ammonia equivalent in this context.[7] Its addition to the Michael acceptor is generally high-yielding, and the resulting secondary amine is less volatile and easier to handle than the primary amine. The subsequent removal of the benzyl group via hydrogenolysis is a clean and efficient process, yielding the desired primary amine without compromising the integrity of the oxetane ring.

Experimental Protocol: Synthesis of Methyl 2-(3-(benzylamino)oxetan-3-yl)acetate

-

Dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq.) in a suitable solvent such as methanol or THF.

-

Add benzylamine (1.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.

Step 3: Boc Protection of the Amino Group

Protecting the newly installed amino group is essential for preventing unwanted side reactions in subsequent synthetic steps and for modulating the compound's reactivity. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[8]

The Rationale for Boc Protection

The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[9] This reaction is typically high-yielding and chemoselective for the amino group. The resulting carbamate is stable to nucleophiles and bases, making it compatible with the subsequent ester hydrolysis step.

Experimental Protocol: Synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate

-

First, perform the debenzylation of the product from the previous step. Dissolve the crude methyl 2-(3-(benzylamino)oxetan-3-yl)acetate in methanol.

-

Add a catalytic amount of palladium on carbon (10 wt. %).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate to obtain the crude methyl 2-(3-aminooxetan-3-yl)acetate.

-

Dissolve the crude amine in a mixture of THF and water.

-

Add di-tert-butyl dicarbonate (1.1 eq.) and a base such as sodium bicarbonate or triethylamine (1.5 eq.).

-

Stir the mixture at room temperature for 12-24 hours.

-

After the reaction is complete, extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography to yield methyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate.

Step 4: Saponification to the Final Carboxylic Acid

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved through saponification using a strong base, such as lithium hydroxide.[10]

Why Lithium Hydroxide?

Lithium hydroxide is a commonly used reagent for the hydrolysis of esters, particularly in the context of complex molecules, as it often provides cleaner reactions and higher yields compared to sodium or potassium hydroxide.[11][12] The reaction is typically carried out in a mixture of an organic solvent and water to ensure the solubility of the starting material.

Experimental Protocol: Synthesis of 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid

-

Dissolve methyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide monohydrate (1.5-2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~3 with a dilute acid, such as 1N HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid, typically as a white solid.

Quantitative Data Summary

The following table provides representative quantitative data for each step of the synthesis. Please note that yields and reaction times may vary depending on the specific scale and reaction conditions.

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield |

| 1 | Horner-Wadsworth-Emmons | Oxetan-3-one, Triethyl phosphonoacetate, NaH | THF | 0 °C to RT | 12-16 h | ~70-85% |

| 2 | Aza-Michael Addition | Methyl 2-(oxetan-3-ylidene)acetate, Benzylamine | Methanol | RT | 24-48 h | >90% |

| 3 | Boc Protection | Methyl 2-(3-aminooxetan-3-yl)acetate, (Boc)₂O, NaHCO₃ | THF/Water | RT | 12-24 h | ~85-95% |

| 4 | Ester Hydrolysis | Methyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate, LiOH·H₂O | THF/Water | RT | 2-4 h | >95% |

Conclusion and Future Outlook

The four-step synthesis outlined in this guide provides a reliable and efficient route to 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid, a valuable building block for drug discovery and development. Each step has been carefully selected to ensure high yields, straightforward purification, and scalability. The strategic use of the Horner-Wadsworth-Emmons reaction and an ammonia surrogate in the aza-Michael addition are key to the success of this pathway. The resulting Boc-protected oxetane amino acid is a versatile intermediate that can be readily incorporated into more complex molecules, enabling the exploration of this unique chemical space. As the demand for novel therapeutic agents with improved pharmacological profiles continues to grow, the strategic application of such innovative building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

- Hawkins, J. M., & Lewis, T. A. (1994). An asymmetric ammonia synthon for Michael additions. The Journal of Organic Chemistry, 59(21), 649–652.

- Esteban, F., et al. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine.

- Boumoud, T., et al. (2018). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2018, 1-7.

- Keul, H., et al. (2019).

- Keul, H., et al. (2019).

- Varala, R., Sreelatha, N., & Adapa, S. R. (2006).

- Maldonado-Ortega, U., et al. (2019). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.

-

Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Request PDF. (n.d.). Aza-Michael Additions on α, β-Unsaturated Esters Catalysed by Bismuth (III) Triflate in Conventional Chemistry and Under Microwave Irradiation. Retrieved from [Link]

- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 84, 127.

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bases. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

-

Request PDF. (n.d.). N-Benzylhydroxylamine Addition to β-Aryl Enoates. Enantioselective Synthesis of β-Aryl-β-amino Acid Precursors. Retrieved from [Link]

- Sun, C. Y., et al. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications.

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Yoshizawa, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584.

-

Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) tert-Butyl methoxy(2-propynyl)carbamate. Retrieved from [Link]

-

Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Functionalized enamines—XXXII: Reaction of β-amino-α, β-unsaturated esters and amides with benzyl and cinnamyl bromides. Retrieved from [Link]

-

ResearchGate. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Triethyl phosphonoacetate - Enamine [enamine.net]

- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bases - Wordpress [reagents.acsgcipr.org]

- 11. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

An In-depth Technical Guide to 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid, a specialized building block of significant interest in modern drug discovery and medicinal chemistry. The document elucidates the core chemical properties, reactivity, and stability of this bifunctional molecule, contextualized by its two primary structural motifs: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the strained, polar oxetane ring. We present field-proven protocols for its manipulation, including protection and deprotection strategies, and discuss its application as a constrained amino acid surrogate. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique attributes to create novel chemical entities with improved physicochemical properties.

Introduction: A Molecule of Strategic Importance

In the landscape of modern pharmaceutical research, the design of small molecules with optimized "drug-like" properties is paramount. 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid (CAS No. 1221715-78-1) has emerged as a valuable synthetic intermediate precisely because it combines two features that address key challenges in medicinal chemistry.[1][2]

-

The Oxetane Ring: This four-membered cyclic ether is increasingly utilized as a versatile bioisostere.[3] It serves as a replacement for less favorable groups, such as gem-dimethyl or carbonyl moieties, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity without adding excessive steric bulk.[3] Its inherent polarity and three-dimensional structure can favorably influence molecular conformation and interactions with biological targets.[4][5]

-

The Boc-Protected Amino Acid Scaffold: The molecule is a non-natural α-amino acid derivative where the amino group is masked by the tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions—including basic, nucleophilic, and reductive environments—while being readily removable under mild acidic conditions.[6][7]

This unique combination makes the title compound an attractive building block for introducing a constrained, polar, and functionalizable scaffold into lead compounds, peptides, and complex molecular architectures.[8][9]

Physicochemical and Structural Properties

The fundamental properties of 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid are summarized below. This data provides the foundational knowledge required for its effective use in synthesis and analysis.

| Property | Value | Source(s) |

| CAS Number | 1221715-78-1 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₅ | [2][10] |

| Molecular Weight | 231.25 g/mol | [2][11] |

| IUPAC Name | 2-[3-(tert-butoxycarbonylamino)oxetan-3-yl]acetic acid | [10] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(COC1)CC(=O)O | [10] |

| Predicted XlogP | 0.5 | [10] |

| Storage | Sealed in a dry environment, Room Temperature or 2-8°C | [2][11] |

| Purity | Typically available at ≥97% | [2] |

Reactivity and Stability: A Tale of Two Moieties

The chemical behavior of this molecule is dictated by the interplay between the robust yet cleavable Boc group and the stable yet strained oxetane ring.

The Tert-Butoxycarbonyl (Boc) Group: A Chemist's Switch

The Boc group is the cornerstone of this molecule's utility in multi-step synthesis.[12] It renders the primary amine nucleophile inert, allowing for selective reactions at the carboxylic acid terminus.

-

Stability: The Boc group is exceptionally stable to bases (e.g., NaOH, Et₃N), nucleophiles, and catalytic hydrogenation conditions.[7][] This orthogonality to other common protecting groups, like the base-labile Fmoc group, is a key advantage in complex synthetic schemes.[6]

-

Acid-Labile Nature: Its primary vulnerability is to acid. The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation.[12][14] This reaction is typically performed with strong acids like trifluoroacetic acid (TFA).

The Oxetane Ring: A Stable Scaffold

The oxetane core is generally stable under the neutral and basic conditions commonly used in synthesis. However, its strained four-membered ring structure imparts a degree of reactivity not seen in larger cyclic ethers like THF.

-

General Stability: The ring is tolerant of most standard synthetic transformations, including amide coupling, esterification under basic conditions, and Boc-group manipulation.[9]

-

Acid Sensitivity: While stable to the mild acidic conditions used for Boc deprotection (e.g., TFA in DCM), prolonged exposure to very strong acids, particularly at elevated temperatures, can facilitate ring-opening reactions.[9] This is a critical consideration in experimental design to avoid the formation of unwanted byproducts. Some oxetane-carboxylic acids have been observed to isomerize into lactones upon heating.[15]

Key Experimental Protocols & Methodologies

As a Senior Application Scientist, it is crucial to move beyond theory to practical application. The following protocols are presented as self-validating systems, detailing not just the steps but the scientific reasoning behind them.

Protocol: Acid-Catalyzed Boc Group Deprotection

This procedure is fundamental for unmasking the amine to allow for subsequent coupling reactions.

Objective: To selectively cleave the Boc protecting group, yielding 2-(3-aminooxetan-3-yl)acetic acid, typically as a salt.

Causality: The use of a strong acid like TFA protonates the Boc group, initiating its collapse into CO₂, isobutene, and the free amine.[14] The tert-butyl cation generated is highly reactive and can alkylate nucleophilic residues. Therefore, a "scavenger" like anisole or thioanisole is essential to trap this cation and prevent side reactions.[16][17]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid (1.0 equiv) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

-

Scavenger Addition: To the solution, add a scavenger such as anisole (1.0-2.0 equiv).

-

Acidification: Cool the mixture in an ice bath (0 °C). Add Trifluoroacetic Acid (TFA) dropwise (10-20 equiv, often used as a 25-50% solution in DCM).[12]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Precipitation & Isolation: Add cold diethyl ether to the resulting residue to precipitate the product as its TFA salt. Isolate the solid by filtration, wash with additional cold ether, and dry under high vacuum.

Diagram: Boc Deprotection Mechanism A visual representation of the acid-catalyzed cleavage of the Boc group.

Caption: Acid-catalyzed mechanism for Boc group removal and cation scavenging.

Protocol: Amide Bond Formation via Carbodiimide Coupling

This protocol describes how to use the molecule's carboxylic acid functionality to form an amide bond with a primary or secondary amine.

Objective: To couple the carboxylic acid with an amine (R-NH₂) to form a new amide.

Causality: Carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[18] This intermediate is susceptible to nucleophilic attack by the amine. An additive like 4-dimethylaminopyridine (DMAP) is often included to catalyze the reaction and improve yields.[18]

Step-by-Step Methodology:

-

Initial Setup: In a round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid (1.0 equiv), the desired amine (1.0-1.2 equiv), and DMAP (0.1-0.2 equiv) in an anhydrous aprotic solvent like DCM or DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2-1.5 equiv) portion-wise, keeping the internal temperature low.[18]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M aq. KHSO₄), a weak base (e.g., saturated aq. NaHCO₃), and brine.[18]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Diagram: Amide Coupling Experimental Workflow A flowchart for the synthesis of an amide derivative using EDC/DMAP coupling.

Caption: Standard workflow for carbodiimide-mediated amide bond formation.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid lies in its application as a sophisticated building block.

-

Constrained Scaffolds: The quaternary carbon at the 3-position of the oxetane ring introduces a defined conformational constraint. Incorporating this unit into a larger molecule can help lock it into a specific, biologically active conformation, potentially increasing potency and selectivity.

-

Improving Physicochemical Properties: As previously noted, the oxetane motif is a proven tool for enhancing aqueous solubility—a critical parameter for drug bioavailability.[3] Its introduction can mitigate the hydrophobicity of a parent molecule, turning a poorly soluble compound into a viable drug candidate.

-

Novel Chemical Space: As a non-natural amino acid, it allows chemists to explore novel chemical space beyond that accessible with proteinogenic amino acids. This is particularly valuable in the design of peptidomimetics and protease inhibitors where unnatural residues are key to achieving stability and efficacy.[8]

Conclusion

2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid is a strategically designed synthetic intermediate that offers a powerful solution to common challenges in drug discovery. Its properties are defined by the reliable and orthogonal chemistry of the Boc protecting group and the beneficial physicochemical influence of the oxetane ring. A thorough understanding of its stability, reactivity, and the validated protocols for its use enables researchers to effectively incorporate this unique scaffold, accelerating the development of novel therapeutics with enhanced drug-like properties.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Grokipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group. [Link]

-

PubChem. 2-(2-(((Tert-butoxy)carbonyl)amino)pyridin-3-yl)acetic acid. [Link]

-

ACS Publications. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Organic Letters. [Link]

-

PubMed. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

-

CP Lab Safety. 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid, min 97%. [Link]

-

Chemspace. 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid. [Link]

-

PubChem. 2-(3-(((Tert-butoxy)carbonyl)amino)-2-oxo-1,2-dihydropyridin-1-yl)acetic acid. [Link]

-

PubChemLite. 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid. [Link]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic Acid in Modern Drug Discovery. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubMed Central. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

ChemBK. (2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid. [Link]

-

ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. [Link]

-

ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. [Link]

-

ResearchGate. The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. [Link]

-

Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

Sources

- 1. 2-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)acetic acid | 1221715-78-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. PubChemLite - 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid (C10H17NO5) [pubchemlite.lcsb.uni.lu]

- 11. 1408074-43-0|2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 12. benchchem.com [benchchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid (CAS number 1221715-78-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advanced Therapeutics

In the evolving landscape of medicinal chemistry and drug discovery, the strategic design of molecular building blocks is paramount to accessing novel therapeutic modalities. One such critical component is 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid , identified by the CAS number 1221715-78-1 . This molecule has emerged as a valuable asset, particularly in the burgeoning field of targeted protein degradation. Its classification as a "Protein Degrader Building Block" underscores its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.

This technical guide provides a comprehensive overview of the properties, synthesis, and, most importantly, the strategic application of this oxetane-containing amino acid derivative in the design and development of next-generation therapeutics.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is essential for its effective incorporation into larger, more complex molecules. The key properties of 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1221715-78-1 | N/A |

| Molecular Formula | C10H17NO5 | N/A |

| Molecular Weight | 231.25 g/mol | N/A |

| IUPAC Name | 2-(3-(((tert-butoxy)carbonyl)amino)oxetan-3-yl)acetic acid | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | N/A |

| Storage | Room temperature | N/A |

The defining structural feature of this molecule is the 3,3-disubstituted oxetane ring . Oxetanes are four-membered cyclic ethers that have garnered significant interest in drug discovery. The incorporation of an oxetane motif can favorably modulate key physicochemical properties of a drug candidate, including:

-

Solubility: The polar nature of the ether oxygen can enhance aqueous solubility.

-

Metabolic Stability: The strained four-membered ring can influence metabolic pathways, sometimes leading to improved stability.

-

Lipophilicity: The oxetane ring can serve as a less lipophilic replacement for gem-dimethyl or carbonyl groups.

-

Conformational Rigidity: The defined geometry of the ring can impart a degree of conformational constraint to the linker, which can be advantageous for ternary complex formation in PROTACs.

The presence of a tert-butyloxycarbonyl (Boc)-protected amine and a carboxylic acid functionality makes this molecule a versatile bifunctional linker component, ready for standard peptide coupling and deprotection chemistries.

Core Application: A Linker Component in PROTACs

The primary and most significant use of 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid is in the construction of PROTACs . PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.

A PROTAC molecule is comprised of three key components:

-

A "warhead" that binds to the target protein of interest (POI).

-

An E3 ubiquitin ligase-recruiting ligand ("anchor").

-

A linker that connects the warhead and the anchor.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the successful formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.

The subject of this guide, 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid, is an exemplary building block for the linker component. Its bifunctional nature allows for its facile incorporation into the linker chain through amide bond formation.

Below is a conceptual workflow illustrating the role of this building block in PROTAC synthesis.

Caption: Conceptual workflow for the synthesis of a PROTAC molecule utilizing CAS 1221715-78-1 as a key linker component.

Representative Experimental Protocol: Synthesis of a PROTAC Intermediate

The following is a representative, step-by-step protocol for the incorporation of 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid into a PROTAC linker chain. This protocol describes the coupling of the building block to a hypothetical amine-functionalized E3 ligase ligand.

Materials:

-

2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid (CAS 1221715-78-1)

-

Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Amide Coupling: a. To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid (1.1 eq), DIPEA (3.0 eq), and PyBOP (1.2 eq). b. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS. c. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield the Boc-protected PROTAC intermediate.

-

Boc Deprotection: a. Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. e. The resulting amine (as a TFA salt) can be used directly in the next coupling step or after a basic workup.

This deprotected intermediate, now possessing a free amine on the oxetane linker component, is ready for coupling with the carboxylic acid-functionalized warhead molecule to complete the synthesis of the final PROTAC.

Mechanism of Action: Targeted Protein Degradation

While 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid itself does not have a biological mechanism of action, the PROTACs synthesized using it do. The following diagram illustrates the catalytic cycle of a PROTAC molecule.

Caption: The catalytic mechanism of action of a PROTAC molecule, leading to the degradation of a target protein.

Conclusion and Future Perspectives

2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid is a specialized and highly valuable building block for the synthesis of advanced therapeutic agents, particularly PROTACs. Its unique structural features, including the strategically placed oxetane ring, offer medicinal chemists a powerful tool to fine-tune the properties of linker moieties, which are critical for the efficacy of targeted protein degraders. As the field of targeted protein degradation continues to expand, the demand for innovative and versatile building blocks like this will undoubtedly grow. Further exploration of the impact of such rigid, polar linkers on the pharmacokinetics and pharmacodynamics of PROTACs will be a key area of future research, promising to unlock new therapeutic opportunities for a wide range of diseases.

References

- General Principles of PROTACs: Title: PROTACs: A New Therapeutic Modality for Drug Discovery Source: A general review article on the principles and applications of PROTAC technology. URL: A representative URL would be a link to a review article on a platform like PubMed or a major chemistry journal's website.

- Source: A research article or review focusing on the structure-activity relationship of PROTAC linkers.

- Application of Oxetanes in Drug Discovery: Title: The Use of Oxetanes in Medicinal Chemistry Source: A review article detailing the benefits of incorporating oxetane motifs into drug candidates. URL: A representative URL would be a link to a publication in a journal such as the Journal of Medicinal Chemistry.

A Senior Application Scientist's Guide to the Structural Elucidation of Boc-Protected Oxetane Amino Acids

Introduction: The Rising Prominence of Oxetane Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance drug-like properties is relentless. Among these, oxetane-containing amino acids have emerged as a significant class of building blocks. The incorporation of the strained four-membered oxetane ring can profoundly influence a molecule's physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic profiles.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these non-canonical amino acids due to its stability and ease of removal under moderately acidic conditions, making it a cornerstone of peptide synthesis and peptidomimetic development.[3]

This guide provides an in-depth technical overview of the methodologies and analytical strategies for the unambiguous structure elucidation of Boc-protected oxetane amino acids. As a senior application scientist, the emphasis here is not merely on the procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating approach to characterization.

The Strategic Workflow for Structure Elucidation

The definitive characterization of a novel Boc-protected oxetane amino acid is a multi-faceted process that relies on the synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an irrefutable assignment. The core workflow is a systematic progression from confirming molecular weight and elemental composition to mapping out the intricate details of the molecular framework and its stereochemistry.

Caption: A strategic workflow for the comprehensive structure elucidation of novel chemical entities.

Mass Spectrometry: The First Gateway to Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step in the characterization of a newly synthesized Boc-protected oxetane amino acid. Its primary function is to provide an accurate mass measurement, which in turn allows for the determination of the elemental composition and, consequently, the molecular formula.

Electrospray ionization (ESI) is a commonly employed soft ionization technique that is well-suited for these molecules, often yielding the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[4]

Characteristic Fragmentation of the Boc Group

A hallmark of Boc-protected compounds in mass spectrometry is the characteristic loss of fragments related to the tert-butyl group. Under collision-induced dissociation (CID) in MS/MS experiments, several neutral losses are commonly observed:

-

Loss of isobutylene (56 Da): A primary fragmentation pathway involves the loss of C₄H₈.

-

Loss of tert-butanol (74 Da): This is another common fragmentation pattern.[4]

-

Loss of the entire Boc group (100 Da): The cleavage of the carbamate bond results in the loss of C₅H₈O₂.

The observation of these specific neutral losses provides strong evidence for the presence of the Boc protecting group.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified Boc-protected oxetane amino acid in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass of the parent ion is then used to calculate the elemental composition using the instrument's software.

-

MS/MS Analysis: If necessary, perform MS/MS on the parent ion to observe the characteristic fragmentation patterns of the Boc group and the oxetane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution.[3] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to piece together the complete covalent framework of the molecule.

¹H NMR: Unveiling the Proton Environment

In the ¹H NMR spectrum of a Boc-protected oxetane amino acid, several key signals are diagnostic:

-

Boc Group: A characteristic sharp singlet integrating to nine protons is observed in the upfield region, typically around 1.4 ppm.[3]

-

Oxetane Ring Protons: The methylene protons of the oxetane ring typically appear as multiplets in the range of 4.5-5.0 ppm. The exact chemical shifts and coupling patterns are highly dependent on the substitution pattern of the ring.

-

α-Proton: The proton on the α-carbon of the amino acid is a key diagnostic signal, and its chemical shift provides information about the electronic environment.

¹³C NMR: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments:

-

Boc Group: The quaternary carbon of the tert-butyl group appears around 80 ppm, and the three equivalent methyl carbons resonate at approximately 28 ppm. The carbamate carbonyl carbon is typically observed around 155 ppm.[3]

-

Oxetane Ring Carbons: The carbons of the oxetane ring generally appear in the range of 70-80 ppm.[5]

-

Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid is typically found in the range of 170-180 ppm.

2D NMR: Connecting the Dots

While 1D NMR provides information about the types of protons and carbons present, 2D NMR experiments are crucial for establishing the connectivity between them.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. This is essential for tracing out the spin systems within the molecule, such as the oxetane ring and the amino acid backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule, for instance, linking the α-proton to the carbonyl carbon and the carbons of the oxetane ring.

Caption: A diagram illustrating key HMBC correlations for structural assembly.

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

-

1D Spectra Acquisition: Acquire ¹H and proton-decoupled ¹³C NMR spectra.

-

2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments (e.g., number of scans, relaxation delays) should be optimized for the specific molecule and concentration.

-

Data Processing and Analysis: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak. Systematically assign all proton and carbon signals by integrating the information from all acquired spectra.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28 (3C) |

| Boc C (CH₃)₃ | - | ~80 |

| Boc C=O | - | ~155 |

| Oxetane CH₂ | 4.5 - 5.0 (m) | 70 - 80 |

| α-CH | Variable | Variable |

| COOH | - | 170 - 180 |

| Caption: Typical ¹H and ¹³C NMR chemical shift ranges for Boc-protected oxetane amino acids. |

Single-Crystal X-ray Diffraction: The Ultimate Structural Arbiter

While NMR and MS provide powerful evidence for the structure of a molecule in solution and the gas phase, respectively, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique is particularly crucial for:

-

Absolute Stereochemistry: For chiral molecules, X-ray crystallography can definitively determine the absolute configuration of all stereocenters.

-

Bond Lengths and Angles: It provides precise measurements of bond lengths and angles, confirming the presence of the strained oxetane ring.[6]

-

Conformation: The solid-state conformation of the molecule is revealed, which can provide insights into intermolecular interactions.

The primary challenge for this technique is obtaining a single crystal of suitable quality for diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.

Conclusion: A Self-Validating Approach to Certainty

The structural elucidation of a novel Boc-protected oxetane amino acid is a process of systematic, evidence-based deduction. By integrating the precise mass and elemental composition from HRMS with the detailed connectivity map from a suite of NMR experiments, a confident structural hypothesis can be formed. This hypothesis is then unequivocally confirmed, and its stereochemical intricacies are resolved, through single-crystal X-ray diffraction. This multi-technique approach ensures scientific integrity, providing a self-validating system where the data from each analysis must be consistent with the others, leading to an irrefutable structural assignment that can be confidently carried forward in drug development endeavors.

References

-

Ghuman, J. et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

- BenchChem. (2025). Analytical Techniques for the Characterization of Boc-Protected Amino Acids.

-

Burley, G. A. et al. (2025). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. Available at: [Link]

-

Šačkus, A. et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. Molecules. Available at: [Link]

-

Wipf, P. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Šačkus, A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]

-

Zhang, X. et al. (2024). Synthesis of oxetane α‐amino acids. ResearchGate. Available at: [Link]

-

Carreira, E. M. et al. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

-

Weng, Z. et al. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

-

Glorius, F. et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). X‐ray diffraction structure analysis of oxetane 5 e. ResearchGate. Available at: [Link]

-

Russo, A. et al. (2016). Oxetane amino acids. ResearchGate. Available at: [Link]

-

El-Elimat, T. et al. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. RSC Advances. Available at: [Link]

-

Gising, J. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PubMed Central. Available at: [Link]

-

ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

"spectroscopic data for 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid

Authored by: A Senior Application Scientist

Introduction

In modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to modulating the physicochemical and pharmacological properties of drug candidates. Oxetanes, four-membered cyclic ethers, have emerged as valuable building blocks, often serving as replacements for gem-dimethyl or carbonyl groups to improve parameters such as solubility and metabolic stability.[1] The compound 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid (CAS No: 1221715-78-1) is a quintessential example of such a building block.[2] It provides a conformationally constrained α-amino acid scaffold, featuring a synthetically versatile carboxylic acid handle and a protected amine, making it an attractive component for peptide synthesis and drug discovery programs.[3]

This guide provides a comprehensive analysis of the key spectroscopic data required to unambiguously identify and characterize this molecule. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, explaining the causal relationships between the molecular structure and the observed spectroscopic signals. Furthermore, we will present field-proven, step-by-step protocols for data acquisition, ensuring that researchers can confidently validate the identity and purity of their material.

Molecular Structure and Spectroscopic Overview

The structure of 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid combines several key functional groups that give rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectra.

Caption: Molecular Structure of the Topic Compound.

The key structural features to identify are:

-

Tert-butoxycarbonyl (Boc) protecting group: This will produce a large, sharp singlet in the ¹H NMR spectrum and characteristic signals in the ¹³C NMR and IR spectra.

-

Oxetane ring: The strained four-membered ring protons have distinctive chemical shifts in the ¹H NMR spectrum.

-

Quaternary Carbon: The C3 of the oxetane ring is a quaternary carbon, which will be a key feature in the ¹³C NMR spectrum (a signal with no attached protons).

-

Carboxylic Acid: This functional group has a highly characteristic broad signal in both ¹H NMR and IR spectra.

-

Amide Linkage: The N-H bond will also be visible in ¹H NMR and IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected signals for 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | broad singlet | 1H | H -OOC- | The acidic proton of the carboxylic acid is typically very downfield and broad, especially in DMSO solvent where exchange is slowed. |

| ~7.2 | singlet | 1H | NH | The amide proton signal is often a singlet or a broad singlet. Its chemical shift can be concentration-dependent. |

| ~4.6 | doublet, J ≈ 6 Hz | 2H | Oxetane CH ₂ | These two protons are diastereotopic. They appear as a doublet due to coupling with the other pair of oxetane protons. |

| ~4.4 | doublet, J ≈ 6 Hz | 2H | Oxetane CH ₂ | This is the other pair of diastereotopic oxetane protons. |

| ~2.8 | singlet | 2H | -CH ₂-COOH | These protons are adjacent to the electron-withdrawing carboxylic acid and the quaternary carbon, appearing as a singlet. |

| ~1.4 | singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp, strong singlet.[4] |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171.5 | C =O (Acid) | Carboxylic acid carbonyl carbons are typically found in this downfield region.[5] |

| ~155.0 | C =O (Boc) | The carbamate carbonyl carbon is also downfield but distinct from the carboxylic acid.[5] |

| ~79.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~78.5 | Oxetane C H₂ | The two equivalent methylene carbons of the oxetane ring. |

| ~57.0 | C 3-Oxetane | The quaternary carbon of the oxetane ring, substituted with the amino and alkyl groups. |

| ~42.0 | -C H₂-COOH | The methylene carbon adjacent to the carboxylic acid. |

| ~28.0 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a strong signal.[4] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Insight: DMSO-d₆ is an excellent choice for this molecule as it readily dissolves both the polar carboxylic acid and the less polar Boc-protected amine. Crucially, it allows for the observation of the exchangeable N-H and COOH protons, which might be lost in solvents like D₂O.

-

-

Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

¹H Acquisition: Acquire the proton spectrum. A standard pulse program with 16 scans is typically sufficient due to the high sensitivity of ¹H NMR.

-

¹³C Acquisition: Acquire the carbon spectrum. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024) are required to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the spectrum to the residual DMSO solvent peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering structural clues through fragmentation patterns.

Data Interpretation

For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and readily forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. The molecular formula is C₁₀H₁₇NO₅, with a monoisotopic mass of 231.11 Da.[6]

Table 3: Predicted ESI-MS Data

| Ion Mode | Predicted m/z | Adduct |

| Positive | 232.118 | [M+H]⁺ |

| Positive | 254.100 | [M+Na]⁺ |

| Negative | 230.103 | [M-H]⁻ |

Data sourced from predicted values on PubChem.[6]

Fragmentation Analysis

While ESI is soft, fragmentation can be induced (e.g., via Collision-Induced Dissociation, CID) to gain further structural information. The most likely fragmentation pathways involve the loss of the labile Boc group or parts of the carboxylic acid moiety.

Caption: Predicted ESI-MS/MS fragmentation pathways.

-

Loss of isobutylene (-56 Da): A common fragmentation for Boc-protected amines, leading to an ion at m/z 176.

-

Loss of the entire Boc group (-100 Da): Cleavage of the N-C bond of the carbamate results in a fragment at m/z 132.

-

Loss of water (-18 Da): The carboxylic acid can easily lose water, particularly in the gas phase, giving a peak at m/z 214.

Experimental Protocol for LC-MS Data Acquisition

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Chromatography (Optional but Recommended): While direct infusion is possible, using a liquid chromatography (LC) system ensures sample purity and removes interfering salts.

-

Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A fast gradient from 5% to 95% B over 5 minutes.

-

Expert Insight: The inclusion of formic acid is crucial. It acidifies the mobile phase, promoting protonation of the analyte for efficient ionization in positive ESI mode.

-

-

Mass Spectrometer Settings (ESI):

-

Ionization Mode: Run in both positive and negative modes to capture [M+H]⁺ and [M-H]⁻ ions.

-

Capillary Voltage: ~3.5 kV.

-

Gas Flow (Nitrogen): Set drying gas and nebulizer gas to instrument-specific optimal values.

-

Scan Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and potential fragments.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Data Interpretation

The key functional groups in the molecule have characteristic absorption bands.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-2400 | Strong, Very Broad | O-H stretch | Carboxylic Acid |

| ~3340 | Medium | N-H stretch | Amide (Boc) |

| ~2980 | Medium-Strong | C-H stretch | Aliphatic (Boc, CH₂) |

| ~1715 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1690 | Strong, Sharp | C=O stretch | Amide (Boc)[7] |

| ~1160 | Strong | C-O stretch | Ester-like (Boc) & Oxetane |

| ~980 | Medium | C-O-C stretch | Oxetane Ring |

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid or liquid samples.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract the atmospheric CO₂ and H₂O signals from the final spectrum.

-

Sample Application: Place a small amount of the solid powder (1-2 mg) directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.

-

Expert Insight: Good contact between the sample and the crystal is essential for a high-quality spectrum. Insufficient pressure will result in weak, noisy signals.

-

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a self-consistent and unambiguous structural confirmation.

-

MS confirms the mass: The observation of an ion at m/z 232.1 in positive mode ESI-MS confirms the molecular weight of the compound.[6]

-

IR confirms functional groups: The broad O-H stretch, coupled with two distinct C=O stretches (~1715 and ~1690 cm⁻¹), confirms the presence of both a carboxylic acid and the Boc-carbamate.[7][8]

-

NMR confirms the carbon skeleton and connectivity: ¹H NMR shows the characteristic 9H singlet of the Boc group and the unique signals for the oxetane and methylene protons. ¹³C NMR confirms the total number of carbons and the presence of the key quaternary carbons. The combined data from these techniques leaves no ambiguity as to the structure and identity of 2-(3-((Tert-butoxycarbonyl)amino)oxetan-3-YL)acetic acid.

References

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks | Semantic Scholar. Available at: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks | RSC Publishing. Available at: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | ACS Publications. Available at: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ResearchGate. Available at: [Link]

-

3-Substituted oxetanes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) | Human Metabolome Database. Available at: [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis | Royal Society of Chemistry. Available at: [Link]

-

2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid | PubChem. Available at: [Link]

-

2-(3-(((Tert-butoxy)carbonyl)amino)-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | C12H16N2O5 | PubChem. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI. Available at: [Link]

-

2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid, min 97%, 250 mg | CP Lab Safety. Available at: [Link]

-

Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures | Springer. Available at: [Link]

-

Acetic acid - the NIST WebBook | National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 2-(3-{[(tert-butoxy)carbonyl]amino}oxetan-3-yl)acetic acid (C10H17NO5) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Acetic acid [webbook.nist.gov]

The Strategic Integration of Oxetane Linkers in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of therapeutic agents with superior efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore novel molecular architectures. Among these, the oxetane motif has emerged as a powerful tool, not merely as a peripheral substituent but increasingly as a core component of linker technologies. This in-depth technical guide provides a comprehensive analysis of oxetane linkers, detailing their synthesis, unique physicochemical properties, and strategic applications in the design of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). By synthesizing current literature and providing field-proven insights, this guide aims to equip researchers with the knowledge to effectively leverage oxetane linkers in their drug discovery programs.

Introduction: The Rise of the Oxetane Moiety in Drug Design

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its appeal lies in a unique combination of properties: low molecular weight, high polarity, and a distinct three-dimensional structure.[1][2][3] Initially explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups, the oxetane moiety has demonstrated a remarkable ability to modulate key drug-like properties.[1][2][4][5] The incorporation of oxetanes can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][6][7] As our understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) of complex molecules deepens, the strategic insertion of oxetane rings as linkers has become an area of intense investigation.

This guide will delve into the core principles that make oxetane linkers a compelling choice in drug design, moving beyond their role as simple isosteres to their application as sophisticated connectors in bifunctional molecules.

The Physicochemical Impact of Oxetane Incorporation: A Data-Driven Analysis

The decision to incorporate an oxetane into a molecular design is driven by its profound and predictable influence on key physicochemical parameters. These effects are not merely incremental but can fundamentally alter a compound's behavior in a biological system.

Solubility and Lipophilicity: Escaping the "Grease Ball" Effect

A major challenge in drug discovery is mitigating the high lipophilicity of many lead compounds, which can lead to poor solubility, off-target toxicity, and rapid metabolism. Oxetanes offer an elegant solution. Replacing a lipophilic fragment like a gem-dimethyl group with a polar oxetane ring can dramatically increase aqueous solubility, in some cases by a factor of 4 to over 4000, depending on the molecular context.[8] This enhancement is attributed to the exposed oxygen lone pairs, which can act as hydrogen bond acceptors, and the overall increase in molecular polarity.

| Functional Group | Impact on Aqueous Solubility | Impact on Lipophilicity (LogD) | Key References |

| gem-Dimethyl | Generally Low | High | [1] |

| Oxetane | Significantly Increased | Reduced | [1][8] |

| Carbonyl | Variable | Moderate | [1] |

| Methylene | Low | High |

Metabolic Stability: A Shield Against Rapid Clearance

Metabolic instability is a primary driver of drug candidate attrition. Oxetanes, particularly 3,3-disubstituted variants, are generally more resistant to metabolic degradation compared to other common functionalities.[1] They can serve as metabolic "shields," blocking access of metabolizing enzymes like cytochrome P450s to labile sites on a molecule.[9] Furthermore, the introduction of an oxetane can redirect metabolism away from CYP450 enzymes towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH), which can be a strategy to mitigate drug-drug interactions.[9]

pKa Modulation: Fine-Tuning Basicity

The basicity of amine-containing drugs is a critical parameter influencing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential for off-target effects like hERG channel inhibition. The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the pKa of adjacent amines.[1][2][8] For instance, placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[1][8] This provides medicinal chemists with a powerful tool to fine-tune the ionization state of their molecules for optimal performance.

Oxetane Linkers in Bifunctional Molecules: Connecting with a Purpose

Bifunctional molecules, such as PROTACs and ADCs, rely on a linker to connect two distinct functional moieties: a warhead that binds to a target protein and a ligand that recruits another protein or a payload.[10][11] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the molecule's overall efficacy.[10]

The Role of the Linker in PROTACs

In PROTACs, the linker plays a pivotal role in facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5] An optimal linker geometry is essential for presenting the two binding moieties in a manner that allows for favorable protein-protein interactions within the ternary complex.[5]

The incorporation of oxetanes into PROTAC linkers can offer several advantages:

-

Controlled Rigidity and Conformational Preference: The puckered, three-dimensional structure of the oxetane ring can introduce a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a bioactive conformation.[1][2] This can reduce the entropic penalty of ternary complex formation.

-

Enhanced Solubility and Cell Permeability: The inherent polarity of oxetanes can help to overcome the often-poor solubility of large, hydrophobic PROTAC molecules, improving their cell permeability and overall pharmacokinetic profile.[1]

-